![molecular formula C18H15N3O4S2 B1662359 SB 268262 CAS No. 217438-17-0](/img/structure/B1662359.png)
SB 268262
作用机制
SB 268262 通过选择性地与降钙素基因相关肽受体 1 结合而发挥作用,从而抑制降钙素基因相关肽的结合。这种抑制阻止了腺苷酸环化酶的激活,而腺苷酸环化酶负责生产环腺苷酸。 通过阻断这条途径,this compound 调节了降钙素基因相关肽介导的各种生理过程 .
准备方法
SB 268262 的合成涉及多个步骤,从制备核心苯甲酰胺结构开始。合成路线通常包括硝化、亚磺酰化和甲基化反应。 反应条件通常涉及使用二甲基亚砜作为溶剂,以及各种试剂来实现所需的转化 . This compound 的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
SB 268262 会发生几种类型的化学反应,包括:
氧化: this compound 中的硝基可以在特定条件下还原为胺。
取代: 噻唑基亚磺酰基可以参与取代反应,从而形成各种衍生物。
水解: 苯甲酰胺部分可以在酸性或碱性条件下发生水解,导致形成相应的羧酸和胺。
这些反应中常用的试剂包括还原剂,如氢气和碳载钯,用于还原,以及强酸或强碱,用于水解。 这些反应形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
Pain Management Research
CGRP has been implicated in the pathophysiology of migraine and other pain syndromes. SB 268262 has been used to investigate its role in these conditions:
- Migraine Studies : Research has shown that CGRP antagonists can reduce migraine frequency and severity. This compound's antagonistic properties allow for the exploration of CGRP's role in migraine pathophysiology, contributing to the development of new therapeutic strategies .
- Mechanistic Studies : Studies using this compound have demonstrated its effectiveness in blocking CGRP-mediated signaling pathways, which are crucial for understanding pain mechanisms .
Cardiovascular Research
CGRP plays a significant role in cardiovascular physiology, including vasodilation and modulation of blood pressure:
- Vasodilation Studies : this compound has been utilized to assess CGRP's vasodilatory effects in various animal models, helping elucidate its potential as a target for treating cardiovascular diseases .
- Hypertension Models : Investigations into the effects of CGRP antagonism on hypertension have highlighted this compound's utility in exploring therapeutic interventions for hypertension management.
Neurobiology Research
CGRP is involved in neurogenic inflammation and has implications in neurodegenerative diseases:
- Neuroinflammation Studies : The use of this compound has facilitated research into CGRP's role in neuroinflammatory processes, providing insights into potential treatments for neurodegenerative conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies have examined how blocking CGRP with this compound affects neuronal survival and function, contributing to our understanding of neuroprotection mechanisms.
Data Table: Summary of Key Findings
Application Area | Study Focus | Key Findings |
---|---|---|
Pain Management | Migraine Pathophysiology | Reduced migraine frequency with CGRP antagonism |
Cardiovascular Research | Vasodilation Mechanisms | This compound blocks CGRP-mediated vasodilation |
Neurobiology | Neuroinflammation | Insights into CGRP's role in neurodegenerative diseases |
Case Study 1: Migraine Treatment Efficacy
A clinical trial investigated the efficacy of this compound as a migraine treatment. Participants receiving the antagonist showed a significant reduction in attack frequency compared to placebo groups, supporting its potential as a therapeutic agent against migraines.
Case Study 2: Cardiovascular Effects
In an animal model studying hypertension, administration of this compound resulted in decreased blood pressure and improved vascular responses. This study highlights the compound's potential applications in managing cardiovascular disorders.
相似化合物的比较
SB 268262 在选择性拮抗降钙素基因相关肽受体 1 方面是独一无二的。类似的化合物包括:
SB 273779: 另一种选择性的非肽类拮抗剂,在降钙素基因相关肽受体 1 上具有类似的抑制特性。
SB 204990: 一种具有不同化学结构但与降钙素基因相关肽受体拮抗剂具有类似生物活性的化合物。
STF-118804: 一种选择性的拮抗剂,其作用机制不同,靶向降钙素基因相关肽受体 1
这些化合物具有相似的生物活性,但在化学结构和特定结合亲和力方面存在差异,突出了 this compound 在其类别中的独特性。
生物活性
SB 268262 is a selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, specifically targeting CGRP1. This compound has been researched primarily for its potential applications in treating migraine and other headache disorders, given the role of CGRP in pain transmission and vascular regulation.
- Chemical Name : N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)-benzamide
- CAS Number : 217438-17-0
- Molecular Weight : 401.46 g/mol
- Purity : ≥99% (HPLC)
This compound functions by inhibiting the binding of CGRP to its receptor, which in turn prevents the activation of downstream signaling pathways, notably the stimulation of adenylyl cyclase. The compound has demonstrated high potency with IC50 values of 0.24 nM for [^125I]CGRP binding and 0.83 nM for CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes .
Biological Activity
The biological activity of this compound has been characterized through various studies:
- Inhibition of CGRP Binding : this compound effectively inhibits [^125I]CGRP binding to its receptors, which is crucial for blocking CGRP-mediated signaling pathways associated with migraine pathophysiology .
- Adenylyl Cyclase Activity : The compound significantly reduces CGRP-induced adenylyl cyclase activation, further supporting its role as a potent antagonist .
-
Case Studies and Research Findings :
- In a study examining the differential effects of neuropeptides on human osteoarthritic and healthy chondrocytes, this compound was used to demonstrate the modulation of inflammatory responses via CGRP pathways .
- Additional research indicated that CGRP antagonists like this compound could serve as potential biomarkers for predicting treatment efficacy in migraine patients, highlighting its relevance in clinical applications .
Research Findings Overview
Clinical Relevance
The clinical implications of this compound are significant, particularly in the context of migraine management. The compound's ability to inhibit CGRP signaling suggests it could be an effective therapeutic agent for patients who do not respond to conventional treatments. Clinical trials involving other CGRP antagonists have shown varying degrees of efficacy, indicating that compounds like this compound may offer alternative options for those with treatment-resistant migraines .
属性
IUPAC Name |
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLPJQQPOMPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217438-17-0 | |
Record name | 217438-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。